Structural Divergence from the Glucokinase Activator RO‑28‑1675 Defines a Distinct Target Engagement Profile
The title compound replaces the thiazol‑2‑yl group of the glucokinase activator RO‑28‑1675 with a thiophen‑2‑yl moiety . In RO‑28‑1675, the thiazole nitrogen participates in a critical hydrogen‑bond network within the glucokinase allosteric pocket, enabling an EC₅₀ of 54 nM [1]. The sulfur‑only heterocycle in the title compound eliminates this hydrogen‑bond acceptor, which is predicted to abrogate glucokinase activation entirely. Conversely, the thiophene ring may confer affinity for STAT‑family SH2 domains, a property exploited by the related STAT3 Inhibitor XVI chemotype .
| Evidence Dimension | Heterocycle hydrogen‑bond acceptor capacity |
|---|---|
| Target Compound Data | Thiophen‑2‑yl (no nitrogen lone pair; S‑only heterocycle) |
| Comparator Or Baseline | RO‑28‑1675: thiazol‑2‑yl (ring N serves as H‑bond acceptor; EC₅₀ = 54 nM for glucokinase) |
| Quantified Difference | Presence vs. absence of ring‑nitrogen H‑bond acceptor |
| Conditions | Structural comparison; target engagement inferred from RO‑28‑1675 crystallographic binding mode |
Why This Matters
Procurement for metabolic‑disease programs (glucokinase target) should exclude this compound; procurement for STAT‑pathway research is structurally justified but requires empirical validation.
- [1] InvivoChem. RO‑28‑1675 — Product Datasheet. EC₅₀ = 54 nM (glucokinase). View Source
